Lunbotinib
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Overview
Description
Lunbotinib is a synthetic organic compound classified as a tyrosine kinase inhibitor with antineoplastic potential. It is primarily developed as a therapeutic agent targeting the RET proto-oncogene, which is implicated in various malignancies, including medullary thyroid cancer and other RET mutation-positive cancers .
Preparation Methods
The synthesis of Lunbotinib involves a series of chemical reactions, starting with the preparation of key intermediatesThe preparation method for this compound is detailed in patent WO2020168939A1, which describes the reaction conditions and reagents used . Industrial production methods involve optimizing these synthetic routes to achieve high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Lunbotinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lunbotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Developed as a therapeutic agent for treating cancers with RET mutations, including medullary thyroid cancer and other solid tumors
Mechanism of Action
Lunbotinib exerts its effects by inhibiting the kinase activity of the RET proto-oncogene. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and survival, leading to the suppression of tumor growth and progression. The molecular targets of this compound include the RET receptor tyrosine kinase, which plays a crucial role in the development and maintenance of various tissues .
Comparison with Similar Compounds
Lunbotinib is compared with other tyrosine kinase inhibitors, such as Lenvatinib and Vandetanib. These compounds share similar mechanisms of action but differ in their molecular structures and specific targets. This compound is unique in its high specificity for the RET proto-oncogene, making it a promising candidate for treating RET mutation-positive cancers .
Similar Compounds
Lenvatinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, FGFR, and RET.
Vandetanib: Targets RET, VEGFR, and EGFR, used in the treatment of medullary thyroid cancer.
Cabozantinib: Inhibits MET, VEGFR, and RET, used for treating medullary thyroid cancer and renal cell carcinoma.
This compound’s specificity for RET and its potential for treating RET mutation-positive cancers distinguish it from these similar compounds.
Properties
CAS No. |
2479961-46-9 |
---|---|
Molecular Formula |
C28H28FN11 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[6-[6-[[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C28H28FN11/c1-17-7-24(34-25-8-18(2)36-37-25)35-28(33-17)20-4-6-26(31-11-20)38-15-22-9-23(16-38)39(22)13-19-3-5-27(30-10-19)40-14-21(29)12-32-40/h3-8,10-12,14,22-23H,9,13,15-16H2,1-2H3,(H2,33,34,35,36,37) |
InChI Key |
SYAIWXURFWCECS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)N7C=C(C=N7)F |
Origin of Product |
United States |
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